N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound characterized by the presence of a tetrahydrothiophene ring, a fluorobenzyl group, and a fluorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur dioxide under controlled conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a suitable nucleophile.
Attachment of the Fluorophenoxyacetamide Moiety: This step involves the reaction of a fluorophenol derivative with an acyl chloride to form the fluorophenoxyacetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydrothiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide: Lacks the tetrahydrothiophene ring, which may affect its reactivity and biological activity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)acetamide: Lacks the fluorobenzyl group, which may influence its chemical properties and applications.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2-fluorophenoxy)acetamide is unique due to the combination of its structural features. The presence of both the tetrahydrothiophene ring and the fluorobenzyl group provides a distinctive set of chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19F2NO4S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-fluorophenoxy)-N-[(2-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H19F2NO4S/c20-16-6-2-1-5-14(16)11-22(15-9-10-27(24,25)13-15)19(23)12-26-18-8-4-3-7-17(18)21/h1-8,15H,9-13H2 |
InChI Key |
WANWNBWWEVKXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3F |
Origin of Product |
United States |
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